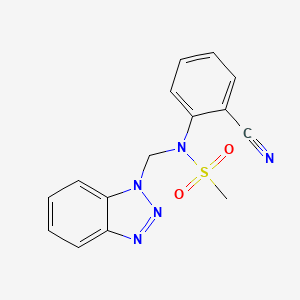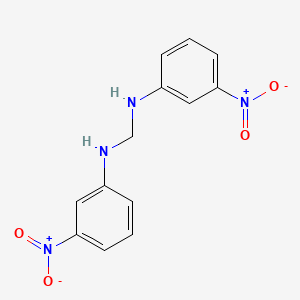
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide is a complex organic compound that features a benzotriazole moiety, a cyanophenyl group, and a methanesulfonamide group. Compounds containing benzotriazole are known for their applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide typically involves the following steps:
Formation of Benzotriazole Moiety: Benzotriazole can be synthesized from o-phenylenediamine and nitrous acid.
Attachment of Benzotriazole to Methanesulfonamide: This step involves the reaction of benzotriazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of Cyanophenyl Group: The final step involves the reaction of the intermediate with 2-cyanophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions may target the cyanophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of corrosion inhibitors and dyes.
Wirkmechanismus
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it effective as a corrosion inhibitor. The cyanophenyl group may interact with biological targets, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor.
Methanesulfonamide: Used in pharmaceuticals for its sulfonamide group.
2-Cyanophenyl Isocyanate: Used in organic synthesis for introducing cyanophenyl groups.
Uniqueness
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide is unique due to the combination of benzotriazole, cyanophenyl, and methanesulfonamide groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
876946-42-8 |
|---|---|
Molekularformel |
C15H13N5O2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-(benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide |
InChI |
InChI=1S/C15H13N5O2S/c1-23(21,22)20(14-8-4-2-6-12(14)10-16)11-19-15-9-5-3-7-13(15)17-18-19/h2-9H,11H2,1H3 |
InChI-Schlüssel |
VAEPWOPXSWNIKN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)








![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)


![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)

